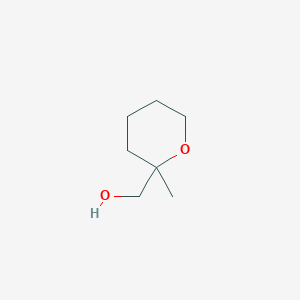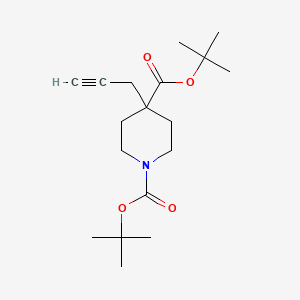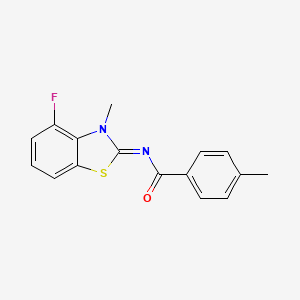![molecular formula C19H15F2N3O2 B2411591 6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-97-0](/img/structure/B2411591.png)
6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H15F2N3O2 and its molecular weight is 355.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Application in Neutrophil Elastase Inhibition
6-(4-Fluorobenzyl)-4-(4-Fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives are identified as potential inhibitors of human neutrophil elastase, an enzyme involved in various inflammatory diseases. These compounds exhibit inhibitory activity against human neutrophil elastase, suggesting their potential in treating conditions involving human neutrophil elastase activity, such as pulmonary diseases (Expert Opinion on Therapeutic Patents, 2009).
2. Herbicidal Activities
Compounds related to the chemical structure, such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have shown significant herbicidal activities. This indicates the potential application of similar chemical structures in agricultural sciences, specifically in weed control and crop protection (Chinese Journal of Synthetic Chemistry, 2013).
3. Optical and Electrochemical Properties
Derivatives of pyrrolopyrimidine, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and significant Stokes shift. These properties underline the potential application in the development of new materials for optoelectronics and as fluorescent dyes or markers in various scientific applications (Macromolecules, 2008).
4. Crystal Structure and Molecular Interactions
The crystal structure studies of similar compounds provide insights into molecular interactions such as hydrogen bonding and pi-pi stacking. These interactions are fundamental in the design and development of new materials with specific properties (Zeitschrift für Naturforschung B, 2000).
5. Computational Chemistry and Molecular Design
Studies involving the synthesis and computational analysis of pyrrolopyrimidine derivatives, like (hydroxybenzoyl)pyrido[2,3-d]pyrimidine, provide valuable insights into their electronic structures. This has implications in the field of computational chemistry and drug design, where understanding the electronic and molecular structure is crucial for predicting reactivity and interactions with biological targets (RSC Advances, 2019).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-24-10-15-16(18(24)25)17(23-19(26)22-15)12-3-7-14(21)8-4-12/h1-8,17H,9-10H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISZLBJXEJGCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)
![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)
